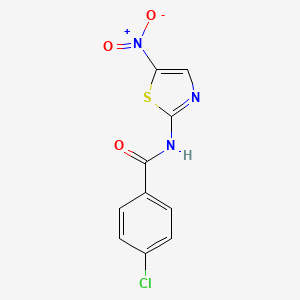

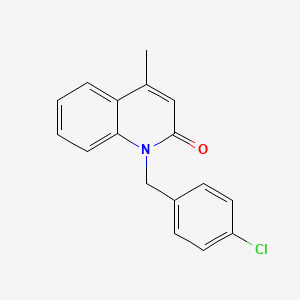

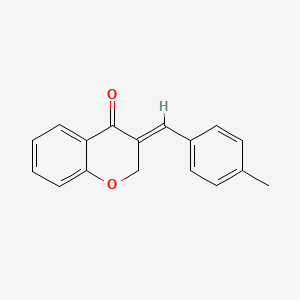

4-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 4-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide involves various strategies. For instance, the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS) is achieved through a condensation reaction of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole in acetone under reflux conditions . Similarly, the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide is performed using an efficient synthetic methodology that exploits the reactivity of the cyanomethylene functionality to construct new heterocycles hybrid with 1,3,4-thiadiazole moiety .

Molecular Structure Analysis

The molecular structures of these compounds are characterized using various spectroscopic techniques. UV-Vis, IR, 1H- and 13C-NMR spectroscopies, elemental analysis, and molar conductance measurement are used to characterize the ligand and metal complexes in the case of NBTCS . For the 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, IR, 1H and 13C NMR, and mass spectra are employed .

Chemical Reactions Analysis

The reactivity of these compounds can lead to the formation of various products. For example, 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole undergoes ring opening to produce a thioketene intermediate that can react with O- or N-nucleophiles to form esters or amides . The compounds synthesized in are used to construct new heterocycles with insecticidal activity, exploiting the reactivity of the cyanomethylene group.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure and reactivity. For instance, the ligand NBTCS coordinates to metal ions through nitrogen and oxygen atoms of the sulphonamide group and nitrogen atom attached to the benzothiazole ring, which affects its physical properties and reactivity . The antimicrobial activity of thiazole derivatives is influenced by the substitution on the phenyl ring, with electron-donating groups enhancing the activity .

Antibacterial Studies and Antimicrobial Evaluation

The antibacterial activities of these compounds are evaluated using in vitro techniques. The ligand NBTCS and its metal complexes show significant activity against various bacterial strains, with the synthesized compounds being more active than standard antibiotics . Similarly, the synthesized thiazole derivatives exhibit good antimicrobial activity, especially when substituted with electron-donating groups .

Insecticidal Activity Evaluation

The synthesized compounds in are evaluated for their insecticidal activity against the cotton leaf worm, with some compounds showing higher activity. Compound 12, in particular, exhibits the highest insecticidal activity, demonstrating the potential of these compounds in agricultural applications .

Wissenschaftliche Forschungsanwendungen

Antifungal Agents

A study by Narayana et al. (2004) investigated compounds like 4-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide for their potential as antifungal agents. These compounds, including derivatives of 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide, showed notable antifungal activity.

Coordination Networks in Materials Science

Liao et al. (2013) researched the structural and nonlinear optical properties of coordination networks using compounds like 4-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide as precursors (Liao et al., 2013). Their work highlights the relevance of such compounds in creating materials with specific optical characteristics.

Antimicrobial Activity

Research by Chawla (2016) demonstrated the synthesis of thiazole derivatives, including compounds related to 4-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide, and their subsequent evaluation for antimicrobial properties (Chawla, 2016). These derivatives exhibited significant antimicrobial activity, highlighting their potential in pharmaceutical applications.

Precursors for Antituberculosis Drugs

Richter et al. (2021) described the use of compounds similar to 4-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide as precursors in the synthesis of new antituberculosis drug candidates (Richter et al., 2021). This research highlights the role of such compounds in developing treatments for tuberculosis.

Giardicidal Activity

Valladares-Méndez et al. (2014) explored the giardicidal activity of a nitazoxanide analog, 4-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide, demonstrating its efficacy against Giardia lamblia, a parasitic protozoan (Valladares-Méndez et al., 2014).

Anticancer Agents

Yoshida et al. (2005) synthesized derivatives of 2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid[2-(cyclohexanecarbonylamino)benzothiazol-6-yl]amide, including compounds structurally similar to 4-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide, showing their potential as potent antitumor agents (Yoshida et al., 2005).

Adenosine Receptors Selectivity

Inamdar et al. (2013) researched [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamides and furamides, compounds related to 4-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide, for their selectivity towards adenosine receptor subtypes (Inamdar et al., 2013). This research is significant in understanding the pharmacological profile of such compounds.

Safety And Hazards

Eigenschaften

IUPAC Name |

4-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O3S/c11-7-3-1-6(2-4-7)9(15)13-10-12-5-8(18-10)14(16)17/h1-5H,(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLHSMVVVDVVLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30313630 | |

| Record name | 7N-060 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30313630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |

CAS RN |

64724-84-1 | |

| Record name | NSC273747 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7N-060 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30313630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[(2-Bromoethyl)sulfanyl]methyl}benzene](/img/structure/B3032877.png)

![(3Z)-5-bromo-3-[(3,4-dichlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B3032884.png)

methanone](/img/structure/B3032887.png)

![2H-Imidazo[4,5-b]pyridin-2-one, 3-(1,3-benzodioxol-5-yl)-1,3-dihydro-](/img/structure/B3032897.png)

![7-Chloro-6-(2-chloroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3032898.png)